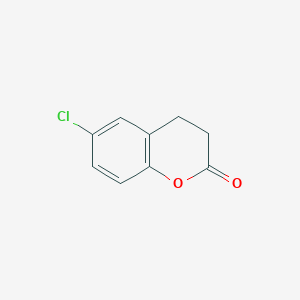

6-Chloro-2-chromanone

Übersicht

Beschreibung

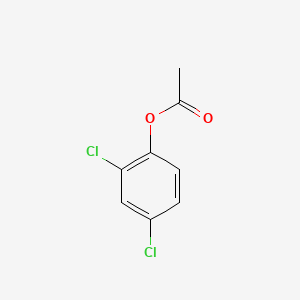

6-Chloro-2-chromanone is a chemical compound with the molecular formula C9H7ClO2 . It is a white solid and is used as a chemical and organic intermediate for pharmaceuticals . The absence of a double bond between C-2 and C-3 in chromanone shows a minor difference from chromone but exhibits significant variations in biological activities .

Molecular Structure Analysis

Structurally, chroman-4-one is a fusion of a benzene nucleus (ring A) with dihydropyran (ring B) which relates to chromane, chromene, chromone, and chromenone . The absence of a C2-C3 double bond of chroman-4-one skeleton makes a minor difference from chromone and is associated with diverse biological activities .Chemical Reactions Analysis

Chromanone or Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . It is used as a building block in medicinal chemistry for isolation, designing, and synthesis of novel lead compounds .Physical And Chemical Properties Analysis

6-Chloro-2-chromanone is a white solid . It has a molecular weight of 182.61 .Wissenschaftliche Forschungsanwendungen

Anti-inflammatory Applications

Chromanone derivatives have been identified as having significant roles in the pathological mechanisms of various inflammation-related diseases such as cancer, Alzheimer’s, diabetes, atherosclerosis, and cardiovascular disorders. Their localized protective reaction to infection or injury is crucial in therapeutic interventions .

Neuroprotective Effects

In vitro studies have shown that certain chromanone derivatives exhibit high binding affinities to amyloid-beta (Aβ) plaques, which are associated with Alzheimer’s disease. This suggests potential applications in the development of treatments for neurodegenerative disorders .

Antioxidant Properties

Chromanones are associated with antioxidant effects, which are beneficial in combating oxidative stress within the body. This property is essential for preventing and treating diseases where oxidative damage is a significant factor .

Anti-HIV Activity

Some chromanone derivatives have demonstrated anti-HIV properties, indicating their potential use in the development of antiretroviral therapies .

Anti-cancer Potential

Chromanones have been studied for their anti-breast cancer properties, suggesting their use as a chemical synthon in the design and synthesis of therapeutic agents targeting breast cancer .

Synthesis of Complex Flavonoids

Chromanones are involved in the synthesis of complex flavonoids, which have various biological activities and are used in traditional medicine and as dietary supplements .

Photoredox Catalysis

Visible-light synthesis of chroman-2-ones involves photoredox catalysis, indicating their role in green chemistry applications where they can act as intermediates in organic synthesis under environmentally friendly conditions .

Versatile Biological Scaffold

The chroman scaffold is versatile and biologically attractive, with applications ranging from synthesis techniques to serving as a key intermediate in pharmaceutical research .

Chromanone-A Prerogative Therapeutic Scaffold: An Overview Visible-light synthesis of 4-substituted-chroman-2-ones and 2… 2H/4H-Chromenes—A Versatile Biologically Attractive Scaffold Design and synthesis of chroman derivatives with dual anti-breast…

Safety and Hazards

While specific safety and hazard information for 6-Chloro-2-chromanone was not found, it is generally recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling similar chemical compounds . Use of personal protective equipment, including chemical impermeable gloves, is advised .

Wirkmechanismus

Target of Action

6-Chloro-chroman-2-one, a derivative of chromanone, is a heterobicyclic compound . Chromanone derivatives have been found to exhibit a wide range of biological activities . The primary targets of chromanone derivatives include enzymes such as aromatase and pteridine reductase-1 . Aromatase is a key enzyme in estrogen biosynthesis, making it a significant target for the treatment of estrogen-dependent breast cancer . Pteridine reductase-1 is a target for antiparasitic activity .

Mode of Action

The interaction of 6-Chloro-chroman-2-one with its targets leads to inhibition of the enzymes’ activities . For instance, when interacting with aromatase, it prevents the conversion of androgens to estrogens, thereby reducing estrogen levels and potentially slowing the growth of estrogen-dependent breast cancer cells .

Biochemical Pathways

The action of 6-Chloro-chroman-2-one affects several biochemical pathways. In the case of aromatase inhibition, it impacts the biosynthesis of estrogen from androgens . When targeting pteridine reductase-1, it influences the metabolic pathways of parasites, leading to their inhibition .

Result of Action

The molecular and cellular effects of 6-Chloro-chroman-2-one’s action depend on its targets. By inhibiting aromatase, it can potentially slow the growth of estrogen-dependent breast cancer cells . Its antiparasitic activity, resulting from the inhibition of pteridine reductase-1, leads to significant inhibition against parasites like T. brucei and L. infantum .

Eigenschaften

IUPAC Name |

6-chloro-3,4-dihydrochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h2-3,5H,1,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMNLXQACWRZHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)OC2=C1C=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90295781 | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

182.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

4377-63-3 | |

| Record name | 4377-63-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105510 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Chloro-2-chromanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90295781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

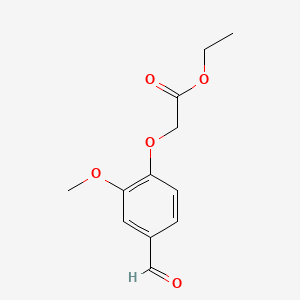

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-Hydroxyphenyl)diazenyl]benzenesulfonic acid](/img/structure/B1594419.png)

![4'-Nitro-[1,1'-biphenyl]-2-amine](/img/structure/B1594429.png)